[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile
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Overview
Description
The compound [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a type of quinazolinone, which is a class of fused heterocyclic compounds . Quinazolinones have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Chemical Reactions Analysis
Quinazolinones are synthesized using various approaches. The most common approach is the Niementowski reaction of anthranilic acid derivatives and amides . Today, many different modifications to the initial reaction path have been employed, using formic acid or different amines instead of amides .Scientific Research Applications
Therapeutic Applications
Quinazoline derivatives have been extensively studied for their therapeutic potential. They exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects. For instance, tetrahydroisoquinolines, closely related to quinazolines, have been identified as privileged scaffolds in drug discovery, showing promising results in cancer therapy and CNS disorders (Singh & Shah, 2017). Moreover, certain 4-oxo-dihydroquinolines have demonstrated significant anti-HSV activity, indicating their potential in developing new antiviral drugs (Zhang Yi-zh, 2006).
Biochemical Research
In the realm of biochemical research, quinazoline derivatives are utilized as tools for understanding cellular mechanisms and pathways. They serve as inhibitors or modulators of various enzymes and receptors, providing insights into the molecular basis of diseases and guiding the development of targeted therapies. For example, oxazoline-containing ligands, which share structural motifs with quinazolines, have been successfully applied in asymmetric catalysis, demonstrating the versatility of nitrogen-containing heterocycles in synthetic chemistry (Hargaden & Guiry, 2009).
Environmental and Analytical Applications
Additionally, some quinazoline derivatives have been explored for their role in environmental science, particularly in the degradation of organic pollutants. Their ability to act as redox mediators in enzymatic degradation processes highlights their potential in environmental remediation and pollution control strategies (Husain & Husain, 2007).
Future Directions
Quinazolinones have a high potential for pharmaceutical and medicinal uses, inspiring researchers to synthesize different quinazolinone analogues to enhance their biological activity . Future research could focus on synthesizing new derivatives of [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile and studying their biological activities.
Properties
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-14-10(15)8-4-2-3-5-9(8)13-11(14)16-7-6-12/h2-5H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZOJRVRICGRJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327631 |
Source
|
Record name | 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660473 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330827-69-5 |
Source
|
Record name | 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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